INF39

概要

説明

INF39は、NLRP3インフラマソームの不可逆的かつ非細胞毒性阻害剤として知られる化学化合物です。 NLRP3インフラマソームは、免疫応答、特に炎症性プロセスの活性化に関与するタンパク質複合体です。 This compoundは、NLRP3インフラマソームの活性化を阻害する能力により、さまざまな炎症性疾患の治療のための潜在的な治療薬として特定されています .

準備方法

合成経路と反応条件

INF39は、エチル2-(2-クロロベンジル)アクリレートとしても知られており、一連の化学反応によって合成することができます。 合成は通常、以下の手順を含みます。

出発物質: 合成は、2-クロロベンジルアルコールとアクリル酸エチルの調製から始まります。

エステル化: 2-クロロベンジルアルコールは、酸触媒の存在下でアクリル酸エチルとエステル化して、エチル2-(2-クロロベンジル)アクリレートを形成します。

精製: 生成物は、再結晶またはカラムクロマトグラフィーなどの標準的な技術を使用して精製され、高純度の最終化合物が得られます.

工業的生産方法

This compoundの特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することを含むでしょう。 これには、反応条件の最適化、工業グレードの試薬の使用、および高純度のthis compoundを安定して生産するための大規模精製技術の採用が含まれます .

化学反応の分析

反応の種類

INF39は、次のようないくつかの種類の化学反応を起こします。

置換反応: この化合物は、クロロ基の存在により求核置換反応に参加することができます。

付加反応: アクリレート部分の二重結合により、さまざまな求核剤および求電子剤との付加反応が可能です。

加水分解: This compoundのエステル基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアルコールを生成することができます.

一般的な試薬と条件

求核置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、通常は穏やかな条件下で行われます。

付加反応: ハロゲン化水素や有機金属化合物などの試薬は、制御された温度下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、アミドやチオールエステルなどのthis compoundの置換誘導体、および2-クロロベンジルアルコールや対応するカルボン酸などの加水分解生成物が含まれます .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

化学: this compoundは、NLRP3インフラマソームとそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。

生物学: この化合物は、生物学的試験で、インフラマソームの活性化機構とその調節を調査するために使用されます。

医学: this compoundは、炎症性腸疾患、痛風、神経変性疾患などの炎症性疾患の治療のための潜在的な治療薬として示されています。

産業: 製薬業界では、this compoundは、新しい抗炎症薬の開発と、薬物スクリーニングアッセイの参照化合物として使用されています.

科学的研究の応用

Colitis Treatment

One of the most significant applications of INF39 is in treating inflammatory bowel diseases, particularly colitis. Research indicates that this compound effectively reduces colonic inflammation by directly inhibiting NLRP3 activation. In preclinical studies involving rats with dinitrobenzenesulfonic acid (DNBS)-induced colitis, this compound demonstrated superior efficacy compared to traditional therapies like caspase-1 inhibitors and IL-1 receptor antagonists . Key findings include:

- Weight Maintenance : Animals treated with this compound exhibited less weight loss compared to those receiving other treatments.

- Spleen Weight Reduction : this compound effectively countered increases in spleen weight, a marker of systemic inflammation.

- Morphological Improvements : this compound treatment led to significant improvements in colonic structure and reduced inflammatory markers such as myeloperoxidase and tumor necrosis factor .

Osteogenesis Promotion

This compound has shown potential in promoting osteoblast differentiation, which is crucial for bone formation. In vitro studies have demonstrated that this compound enhances the expression of osteogenic markers such as Runx2, COL1a, and ALP while reducing IL-1β production dependent on NLRP3 activation. This suggests that this compound could be a promising candidate for osteoporosis treatment by stimulating bone formation .

Comparative Efficacy Studies

A comparative analysis of this compound with other inhibitors revealed its unique advantages:

| Inhibitor | Target | Efficacy in Colitis | Efficacy in Osteogenesis |

|---|---|---|---|

| This compound | NLRP3 Inflammasome | High | High |

| Caspase-1 Inhibitor | Caspase-1 | Moderate | Low |

| Anakinra (IL-1 Antagonist) | IL-1 Receptor | Moderate | Moderate |

This compound's ability to inhibit upstream events associated with NLRP3 activation makes it more effective than downstream inhibitors like caspase-1 inhibitors or IL-1 receptor antagonists .

作用機序

INF39は、NLRP3タンパク質に直接結合することでその効果を発揮し、そのATPアーゼ活性を阻害します。 この阻害は、NLRP3インフラマソームの組み立てと活性化を防ぎ、その結果、インターロイキン-1βやインターロイキン-18などの炎症性サイトカインの産生が減少します。 この化合物は、NLRC4やAIM2などの他のインフラマソームに影響を与えることなく、NLRP3インフラマソームを特異的に標的とする .

類似の化合物との比較

This compoundは、NLRP3インフラマソームの不可逆的かつ非細胞毒性阻害において独自性があります。 類似の化合物には、次のものがあります。

MCC950: 可逆的で、その抗炎症特性について広く研究されている、よく知られたNLRP3阻害剤です。

CY-09: NLRP3のATPアーゼ活性を阻害することで作用する別のNLRP3阻害剤です。

This compoundは、その不可逆的な結合と細胞毒性の欠如により際立っており、長期研究や潜在的な治療的応用のための貴重なツールとなっています .

類似化合物との比較

INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:

MCC950: A well-known NLRP3 inhibitor that is reversible and has been extensively studied for its anti-inflammatory properties.

CY-09: Another NLRP3 inhibitor that acts by blocking the ATPase activity of NLRP3.

This compound stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .

生物活性

INF39 is a small molecule that has emerged as a significant inhibitor of the NLRP3 inflammasome, a critical component in the regulation of inflammatory responses. The NLRP3 inflammasome is implicated in various inflammatory diseases, making this compound a potential therapeutic agent for conditions such as osteoporosis, diabetes, and other inflammasome-related disorders. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various models, and potential clinical applications.

This compound primarily functions by inhibiting the NLRP3 inflammasome. This inhibition is achieved through direct interaction with NLRP3, preventing its activation and subsequent downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-1β. Key studies have demonstrated that this compound effectively blocks the interaction between NLRP3 and NEK7, a critical protein required for inflammasome assembly .

Key Findings:

- Inhibition of IL-1β Production : this compound significantly reduces IL-1β production in various cell types by blocking NLRP3 activation .

- Osteogenic Promotion : In osteoblasts, this compound promotes differentiation while inhibiting osteoclast formation indirectly through NLRP3 inhibition .

- Direct Interaction : Studies indicate that this compound forms a stable complex with NLRP3, leading to irreversible inhibition of its ATPase activity .

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models, particularly focusing on inflammatory diseases.

Osteoporosis Model

In vitro assays showed that treatment with this compound enhanced osteoblast differentiation while not affecting RANKL-induced osteoclast differentiation. This suggests that this compound may be beneficial for osteoporosis management by promoting bone formation without exacerbating bone resorption .

Colitis Model

In a murine model of colitis induced by DNBS (Dinitrobenzenesulfonic acid), this compound demonstrated significant anti-inflammatory effects. It reduced spleen weight and levels of myeloperoxidase (MPO) and TNF in colonic tissues more effectively than conventional treatments like anakinra .

| Parameter | Control Group | This compound Treatment | Anakinra Treatment |

|---|---|---|---|

| Spleen Weight (g) | 0.25 ± 0.02 | 0.15 ± 0.01 | 0.20 ± 0.02 |

| MPO Levels (ng/mg tissue) | 56.3 ± 4.9 | 10.2 ± 2.5 | 20.0 ± 3.5 |

| TNF Levels (pg/mg tissue) | 7.1 ± 1.2 | 2.5 ± 0.5 | 6.8 ± 1.0 |

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound in treating chronic inflammatory conditions.

Diabetes Mellitus

Research has linked aberrant NLRP3 activation to diabetic complications such as nephropathy and retinopathy. In models of diabetes, this compound has been shown to reduce inflammation and improve endothelial function by suppressing NLRP3 activity .

Neuroinflammation

Given the role of NLRP3 in neuroinflammatory diseases like Alzheimer's disease, this compound's ability to inhibit this pathway suggests it could be explored as a therapeutic option for neurodegenerative conditions .

特性

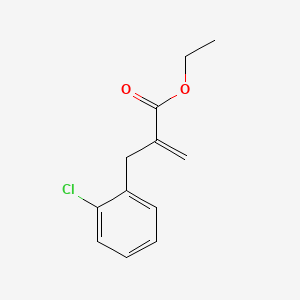

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAOWWAFBSFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。